

proper storage and handling of NPD4928 compound

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Compound of Interest		
Compound Name:	NPD4928	
Cat. No.:	B14755025	Get Quote

Application Notes and Protocols: NPD4928

For Researchers, Scientists, and Drug Development Professionals

Introduction

NPD4928 is a small molecule inhibitor of Ferroptosis Suppressor Protein 1 (FSP1).[1][2][3] By inhibiting FSP1, **NPD4928** enhances ferroptosis, a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides.[4][5] This compound has been shown to act synergistically with Glutathione Peroxidase 4 (GPX4) inhibitors, such as RSL3, to increase cytotoxicity in various cancer cell lines.[1][2][6] These properties make **NPD4928** a valuable research tool for studying the mechanisms of ferroptosis and a potential candidate for developing novel cancer therapies that overcome drug resistance.[6][7]

Physicochemical & Handling Properties

Proper storage and handling of **NPD4928** are critical to ensure its stability and activity. As a solid, it is stable for years at -20°C when protected from light and moisture.[8] Stock solutions should be prepared using fresh, anhydrous DMSO and stored in aliquots at -80°C to minimize freeze-thaw cycles.[3]

Table 1: Physical and Chemical Properties of NPD4928



Property	Value	Source
CAS Number	956965-61-0	[1][8]
Molecular Formula	C29H32N2O6	[1][8]
Molecular Weight	504.6 g/mol	[1]
Appearance	Solid	[1]
Purity	≥98%	[1]
Solubility	Soluble in DMSO (up to 100 mg/mL)	[3]
Insoluble in Water and Ethanol	[3]	

Table 2: Recommended Storage Conditions

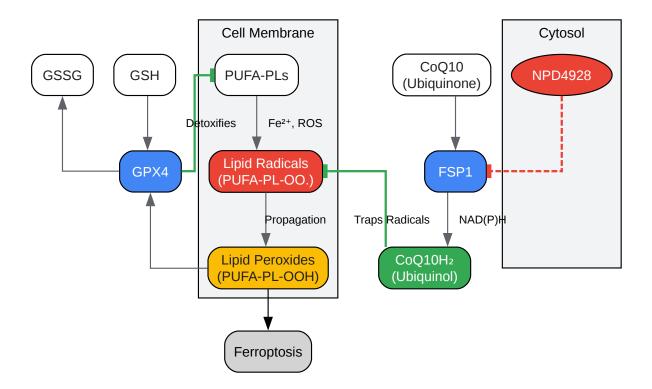
Format	Storage Temperature	Duration	Notes
Solid Powder	-20°C	Up to 3 years	[3]
0-4°C	Short term (days to weeks)	[8]	
Stock Solution (in DMSO)	-80°C	Up to 1 year	[3]
-20°C	Up to 1 month	[3]	

Mechanism of Action: FSP1 Inhibition and Ferroptosis Induction

Ferroptosis is a non-apoptotic cell death pathway driven by iron-dependent lipid peroxidation. [5] The enzyme GPX4 plays a crucial role in preventing ferroptosis by reducing lipid peroxides. [6] FSP1 has been identified as a key GPX4-independent suppressor of ferroptosis.[7] FSP1 acts as an oxidoreductase, reducing coenzyme Q10 (CoQ10) to its antioxidant form, ubiquinol, which traps lipid peroxyl radicals and halts the propagation of lipid peroxidation.[7]



NPD4928 binds to and inhibits the activity of FSP1.[1][6] This inhibition prevents the regeneration of ubiquinol, leading to an accumulation of lipid peroxides and sensitizing the cell to ferroptotic death. When combined with a GPX4 inhibitor like RSL3, both major defense systems against lipid peroxidation are compromised, resulting in a synergistic induction of ferroptosis.[1][7]



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Caption: Mechanism of FSP1 inhibition by **NPD4928** to induce ferroptosis.

Experimental Protocols

The following protocols provide a framework for using **NPD4928** in common in vitro assays. Optimization may be required depending on the cell line and experimental conditions.

Protocol for Reconstitution of NPD4928 Stock Solution

This protocol describes the preparation of a 10 mM stock solution of **NPD4928**.



Materials:

- NPD4928 solid powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, conical-bottom polypropylene tubes

Procedure:

- Equilibrate the vial of NPD4928 powder to room temperature before opening to prevent moisture condensation.
- Calculate the volume of DMSO required to achieve a 10 mM concentration. For 1 mg of NPD4928 (MW = 504.6 g/mol):
 - ∘ Volume (μ L) = (1 mg / 504.6 g/mol) * (1 / 10 mmol/L) * 1,000,000 μ L/L ≈ 198.2 μ L
- Add the calculated volume of anhydrous DMSO to the vial.
- Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
- Aliquot the stock solution into smaller volumes (e.g., 10-20 μ L) in sterile polypropylene tubes to avoid repeated freeze-thaw cycles.
- Store aliquots at -80°C.

Protocol for Cell Viability Assay (Synergy with RSL3)

This protocol is designed to assess the cytotoxic effect of **NPD4928** in combination with the GPX4 inhibitor RSL3.

Materials:

- Cancer cell line of interest (e.g., PANC-1, A549)[1]
- Complete cell culture medium



- NPD4928 (10 mM stock in DMSO)
- RSL3 (10 mM stock in DMSO)
- 96-well clear-bottom cell culture plates
- Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
- Plate reader (luminometer or fluorometer)

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) in 100 μL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
- Compound Preparation: Prepare serial dilutions of NPD4928 and RSL3 in complete medium.
 For combination treatments, prepare a matrix of concentrations. A common concentration for NPD4928 is 3 μM, tested with varying concentrations of RSL3.[1]
- Treatment: Remove the medium from the wells and add 100 μL of medium containing the desired concentrations of NPD4928, RSL3, or the combination. Include vehicle control (DMSO) wells.
- Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
- Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal using a plate reader.
- Data Analysis: Normalize the data to the vehicle-treated control cells. Calculate IC₅₀ values and use synergy analysis software (e.g., Combenefit) to determine the combination index.

Table 3: Example IC₅₀ Values for NPD4928 in Combination with RSL3



Cell Line	IC50 (nM)
PC3	105
MKN74	95
DU145	103
MIA PaCa-2	140
A549	155

Data represents IC₅₀ values for the combination of NPD4928 and RSL3, as reported in the literature.[1]

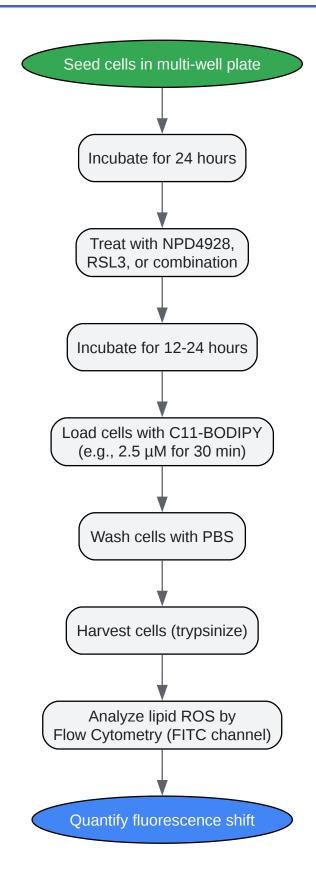
Protocol for Lipid Peroxidation Assay

This protocol measures the accumulation of lipid reactive oxygen species (ROS), a key marker of ferroptosis, using a fluorescent probe.

Materials:

- Cell line of interest
- · 6-well or 12-well cell culture plates
- NPD4928 and RSL3 stock solutions
- Lipid ROS detection reagent (e.g., C11-BODIPY™ 581/591)
- Flow cytometer or fluorescence microscope





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Caption: Experimental workflow for measuring lipid peroxidation.



Procedure:

- Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with NPD4928 and/or RSL3 as described in Protocol 4.2. The incubation time for this assay is typically shorter (e.g., 12-24 hours).
- Probe Loading: 30-60 minutes before the end of the treatment period, add the C11-BODIPY™ 581/591 probe to the cell culture medium at a final concentration of 1-5 μM. Incubate at 37°C.
- Cell Harvest: Wash the cells twice with ice-cold PBS. For flow cytometry, detach the cells using trypsin, neutralize, and resuspend in PBS containing 1% FBS.
- Analysis: Analyze the cells immediately by flow cytometry. The probe fluoresces red in its native state and shifts to green upon oxidation. An increase in the green fluorescence signal (e.g., in the FITC channel) indicates lipid peroxidation.

Safety and Disposal

NPD4928 is for research use only and has not been approved for human or veterinary use.[8] A full safety data sheet (SDS) should be consulted before use.[1] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the compound. Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

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